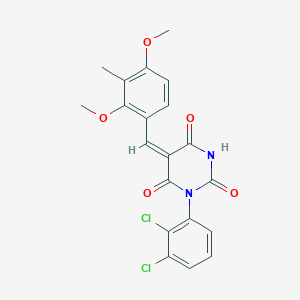![molecular formula C22H26N2O2S2 B3635576 2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone](/img/structure/B3635576.png)
2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone
Overview
Description
2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone is an organic compound with a complex structure that includes a piperazine ring and multiple sulfanyl groups
Preparation Methods
The synthesis of 2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route starts with the preparation of 4-methylthiophenol, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with 2-bromoacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the piperazine ring can interact with various receptors in the body, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 2-(4-methylphenyl)sulfanyl-1-(4-morpholinyl)ethanone and 2-(4-methylphenyl)sulfanyl-1-cyclohexene-1-carbonitrile, 2-(4-Methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone is unique due to its dual sulfanyl groups and piperazine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-[4-[2-(4-methylphenyl)sulfanylacetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c1-17-3-7-19(8-4-17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMUZYANVILSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenoxy}acetic acid](/img/structure/B3635497.png)

![N-(4-bromo-2-fluorophenyl)-2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3635506.png)
![2-[2-ethoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenoxy]acetic acid](/img/structure/B3635513.png)

![2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3635526.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3635534.png)
![3-bromo-4-ethoxy-N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B3635545.png)
![2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N-(4-chlorophenyl)acetamide](/img/structure/B3635550.png)
![(2E)-2-(BENZENESULFONYL)-3-[2-(2-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE](/img/structure/B3635566.png)
![(E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B3635573.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B3635585.png)
![7-benzyl-3-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3635595.png)
